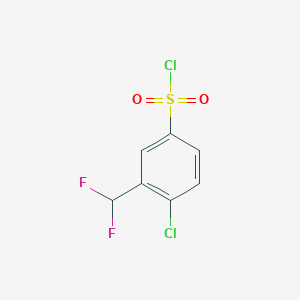

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride” is a chemical compound that is used as an intermediate in the production of pesticides and dyes . It is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in 65% oleum .Molecular Structure Analysis

The molecular formula of “this compound” is C7H3Cl2F3O2S . Its average mass is 279.064 Da and its monoisotopic mass is 277.918274 Da .Chemical Reactions Analysis

“this compound” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical And Chemical Properties Analysis

“this compound” has a density of 1.6±0.1 g/cm3, a boiling point of 288.3±40.0 °C at 760 mmHg, and a flash point of 128.1±27.3 °C . It has a molar refractivity of 50.2±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 171.6±3.0 cm3 .科学的研究の応用

Polymer-supported Benzenesulfonamides Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and benzenesulfonyl chloride derivatives, serve as key intermediates in chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. This approach highlights the role of benzenesulfonyl chloride derivatives in solid-phase synthesis, contributing to the development of novel compounds with potential applications in various fields, including drug discovery and material science (Fülöpová & Soural, 2015).

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation reaction, utilizing benzenesulfonyl chloride derivatives, has been performed in unconventional media such as 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. This process showcases enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions, suggesting the effectiveness of benzenesulfonyl chloride derivatives in promoting sulfonylation reactions. This method represents a significant advancement in organic synthesis, offering a greener alternative to traditional reaction conditions (Nara, Harjani, & Salunkhe, 2001).

Catalytic Oxidation Studies

In studies on the catalytic oxidation of chlorinated benzenes, benzenesulfonyl chloride derivatives have been investigated for their reactivity and the formation of surface intermediates on catalyst surfaces. This research provides insights into the mechanisms of chemical transformations involving chlorinated benzenes and the role of benzenesulfonyl chloride derivatives in environmental remediation and catalysis (Lichtenberger & Amiridis, 2004).

Development of Chemosensing Probes

Benzenesulfonyl chloride derivatives have been utilized in the development of chemosensing probes for the selective and sensitive detection of ions in aqueous solutions. This application demonstrates the potential of benzenesulfonyl chloride derivatives in environmental monitoring and biomedical diagnostics, offering tools for the detection of specific ions with high sensitivity and selectivity (Ravichandiran et al., 2020).

作用機序

Mode of Action

4-Chloro-3-(difluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are typically electrophilic and can react with nucleophilic groups in biological systems, such as the amino groups of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity may be influenced by pH and temperature .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-3-(difluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRGOGUSDWYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

![3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine](/img/structure/B2875350.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2875358.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)